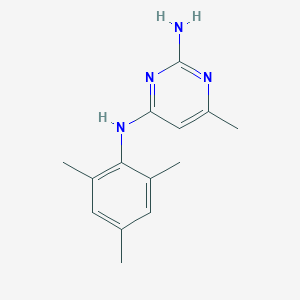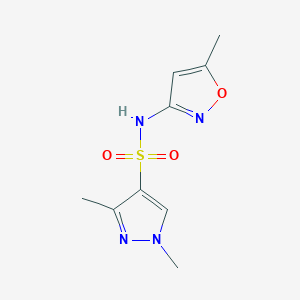![molecular formula C17H17Cl2N3O2 B5459086 2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)
2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine, commonly known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to selectively inhibit cathepsin B, cathepsin L, and cathepsin S. E-64d is a synthetic compound that was first synthesized in 1982 by Dr. Toshiaki Kato and his team at the University of Tokyo. Since then, it has become an essential tool in the study of proteases and their role in various biological processes.
作用機序
E-64d selectively inhibits cysteine proteases by irreversibly binding to their active site. It forms a covalent bond with the catalytic cysteine residue, preventing the protease from functioning. E-64d is highly specific for cathepsin B, L, and S, but it can also inhibit other cysteine proteases at higher concentrations.
Biochemical and Physiological Effects:
E-64d has been shown to have a wide range of biochemical and physiological effects. It can inhibit the degradation of extracellular matrix proteins, such as collagen and elastin, by cathepsin L and S. It can also inhibit the processing of antigens by cathepsin S, which is essential for antigen presentation to T cells. In addition, E-64d has been shown to induce apoptosis in cancer cells by inhibiting cathepsin B.
実験室実験の利点と制限
E-64d is a potent and selective inhibitor of cysteine proteases, making it an essential tool in the study of these enzymes. Its irreversible binding to the active site ensures that the inhibition is long-lasting, allowing researchers to study the effects of protease inhibition over an extended period. However, E-64d can also inhibit other cysteine proteases at higher concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of E-64d in scientific research. One area of interest is the development of new therapeutic strategies for diseases that involve cysteine proteases, such as cancer and autoimmune disorders. Another area of interest is the study of the role of cysteine proteases in aging and age-related diseases, such as Alzheimer's disease. Finally, there is a growing interest in the use of E-64d as a tool for the development of new protease inhibitors with improved specificity and potency.
合成法
The synthesis of E-64d involves several steps, including the reaction of 3,4-dichloroaniline with ethyl 2-chloroacetate to form 2-(3,4-dichlorophenyl)acetoacetic acid ethyl ester. This intermediate is then reacted with 2-ethylpyrimidine-5-carboxylic acid to form 2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine. The final product is obtained after several purification steps, including recrystallization and chromatography.
科学的研究の応用
E-64d is widely used in scientific research for its ability to selectively inhibit cysteine proteases. These proteases play a crucial role in various biological processes, including protein degradation, antigen presentation, and apoptosis. By inhibiting these proteases, researchers can study their role in these processes and develop new therapeutic strategies.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-ethylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-16-20-8-12(9-21-16)17(23)22-5-6-24-15(10-22)11-3-4-13(18)14(19)7-11/h3-4,7-9,15H,2,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYXTCZYVNJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(methylamino)ethyl]-2-indanecarboxamide](/img/structure/B5459014.png)

![ethyl 5-(2-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5459036.png)
![5-[1-(2,5-dimethylbenzyl)piperidin-4-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459043.png)
![N-{3-[2-(2-isopropylpyrimidin-4-yl)-1H-imidazol-1-yl]phenyl}acetamide](/img/structure/B5459051.png)
![4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459067.png)
![N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5459072.png)
![3-{[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5459073.png)


![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)